An In-Depth Technical Guide to 3-Pyridylamide Oxime (CAS Number 1594-58-7)
An In-Depth Technical Guide to 3-Pyridylamide Oxime (CAS Number 1594-58-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a chemical compound with the CAS number 1594-58-7. It belongs to the family of pyridyl oximes, a class of compounds extensively studied for their potential therapeutic applications, particularly in the field of toxicology and neuroprotection. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Pyridylamide oxime, with a focus on its role as a synthetic intermediate in drug development. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide will draw upon the broader context of pyridinium (B92312) oximes to illustrate its potential applications.
Chemical and Physical Properties
3-Pyridylamide oxime is a white to light yellow solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1594-58-7 | [1][2] |
| Molecular Formula | C₆H₇N₃O | [1][2] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 130-135 °C | [1] |
| Appearance | White to light yellow solid | [1] |
| Synonyms | N-Hydroxynicotinamidine, 3-Pyridinecarboxamide oxime | [2] |
| InChI Key | AQBMQGDKWIPBRF-UHFFFAOYSA-N | [1] |
| SMILES | NC(=NO)c1cccnc1 | [1] |
Synthesis of 3-Pyridylamide Oxime
The synthesis of 3-Pyridylamide oxime can be achieved through the reaction of 3-cyanopyridine (B1664610) (nicotinonitrile) with hydroxylamine (B1172632). This is a common method for the preparation of amidoximes from nitriles.
General Reaction Scheme
Detailed Experimental Protocol (Proposed)
This protocol is based on general methods for the synthesis of amidoximes from nitriles and may require optimization for specific laboratory conditions.
Materials:
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3-Cyanopyridine (Nicotinonitrile)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium carbonate (Na₂CO₃) or another suitable base
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Ethanol (or other suitable alcohol)
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Distilled water
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Standard laboratory glassware for workup and purification
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine (1 equivalent) in ethanol.
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Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2 equivalents). The sodium carbonate is added to neutralize the HCl released from hydroxylamine hydrochloride, thereby generating the free hydroxylamine base in situ.
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Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with water to dissolve the inorganic salts.
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Purification: The crude 3-Pyridylamide oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Biological Activity and Potential Applications
3-Pyridylamide oxime serves as a crucial synthetic intermediate for the development of more complex pharmaceutical compounds. Its structural motif is of particular interest in the context of treating organophosphate poisoning.
Acetylcholinesterase Reactivation
Organophosphorus (OP) compounds, found in pesticides and nerve agents, are potent inhibitors of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.
Pyridinium oximes are a class of compounds that can act as reactivators of OP-inhibited AChE. The primary mechanism involves the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This process regenerates the active enzyme.
Quantitative Data on Related Pyridinium Oximes
| Oxime | Inhibited AChE Source | Reactivation Rate Constant (kᵣ, min⁻¹) | Reference(s) |
| Pralidoxime (2-PAM) | Sarin-inhibited human | 0.02 - 0.14 | [3] |
| Obidoxime | Sarin-inhibited human | 0.25 - 1.8 | [3] |
| HI-6 | Sarin-inhibited human | 0.30 - 2.5 | [3] |
| TMB-4 | Tabun-inhibited human | Data varies | [3] |
Note: The reactivation efficacy of oximes is highly dependent on the specific organophosphate inhibitor, the source of the acetylcholinesterase, and the experimental conditions. The data presented here is for illustrative purposes.
Safety and Handling
3-Pyridylamide oxime is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.
Hazard Classifications:
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Skin Irritation: Category 2
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Eye Irritation: Category 2A
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust.
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Use only outdoors or in a well-ventilated area.
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Wash hands thoroughly after handling.
Storage:
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Store in a well-ventilated place. Keep container tightly closed.
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Recommended storage temperature is 2-8°C for long-term storage.
Conclusion
3-Pyridylamide oxime (CAS 1594-58-7) is a valuable synthetic intermediate, particularly for the development of more complex pyridinium oximes with potential applications as acetylcholinesterase reactivators in the treatment of organophosphate poisoning. While detailed biological data for this specific compound is scarce, the established chemistry of amidoxime (B1450833) synthesis and the well-documented role of pyridinium oximes in drug development highlight its importance for researchers in medicinal chemistry and related fields. Further investigation into the quantitative biological activity of 3-Pyridylamide oxime and its derivatives is warranted to fully elucidate its therapeutic potential.





